molecular formula C24H33NO4S B14018028 Ethyl 4-{[(4-methylphenyl)sulfonyl](octyl)amino}benzoate CAS No. 82318-16-9

Ethyl 4-{[(4-methylphenyl)sulfonyl](octyl)amino}benzoate

Cat. No.: B14018028
CAS No.: 82318-16-9
M. Wt: 431.6 g/mol
InChI Key: GDEFZAKVOAMTKT-UHFFFAOYSA-N
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Description

Ethyl 4-{(4-methylphenyl)sulfonylamino}benzoate is a sulfonamide derivative featuring a benzoate ester core substituted with a 4-methylphenylsulfonyl group and an octylamino moiety. This compound’s structure combines lipophilic (octyl chain) and electron-withdrawing (sulfonyl) groups, making it relevant for applications in medicinal chemistry and materials science.

Properties

CAS No.

82318-16-9

Molecular Formula

C24H33NO4S

Molecular Weight

431.6 g/mol

IUPAC Name

ethyl 4-[(4-methylphenyl)sulfonyl-octylamino]benzoate

InChI

InChI=1S/C24H33NO4S/c1-4-6-7-8-9-10-19-25(30(27,28)23-17-11-20(3)12-18-23)22-15-13-21(14-16-22)24(26)29-5-2/h11-18H,4-10,19H2,1-3H3

InChI Key

GDEFZAKVOAMTKT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(C1=CC=C(C=C1)C(=O)OCC)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{(4-methylphenyl)sulfonylamino}benzoate typically involves a multi-step process:

    Formation of the Benzoate Ester: The initial step involves the esterification of benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

    Introduction of the Sulfonyl Group: The next step involves the sulfonylation of the benzoate ester using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Octyl Chain: The final step involves the nucleophilic substitution reaction where the sulfonylated benzoate ester reacts with octylamine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-{(4-methylphenyl)sulfonylamino}benzoate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions. In acidic media, hydrolysis yields 4-{(4-methylphenyl)sulfonylamino}benzoic acid and ethanol. Under basic conditions (e.g., NaOH), saponification produces the corresponding sodium carboxylate.

Table 1: Hydrolysis Conditions and Products

Reaction TypeConditionsProductsYield
Acidic HydrolysisHCl (1–3 M), reflux, 6–12 hrsBenzoic acid derivative + ethanol~75–85%
Basic HydrolysisNaOH (1–2 M), 60–80°C, 4–8 hrsSodium carboxylate + ethanol~80–90%

Reduction Reactions

The ester group is reducible to a primary alcohol. Catalytic hydrogenation (H₂/Pd-C) or hydride-based reagents (NaBH₄, LiAlH₄) convert the ester to 4-{(4-methylphenyl)sulfonylamino}benzyl alcohol .

Key Observations :

  • LiAlH₄ in dry THF achieves near-quantitative reduction at 0–25°C .

  • Hydrogenation requires elevated pressures (3–5 atm) and yields ~70–75%.

Radical-Mediated Reactions

The sulfonamide nitrogen participates in radical pathways. Photolysis (125 W Hg lamp) generates amidyl radicals, which undergo cyclization or H-atom abstraction .

Example Pathway :

  • Radical Formation : Homolytic cleavage of the N–S bond under UV light produces an amidyl radical.

  • Cyclization : The radical undergoes 5-exo or 6-endo cyclization with the octyl chain, forming pyrrolidine or piperidine derivatives .

  • Byproducts : Competing H-atom abstraction from solvents (e.g., toluene) yields reduced amines .

Table 2: Radical Reaction Outcomes

SubstrateConditionsMajor ProductYield
Ethyl 4-{(4-methylphenyl)sulfonylamino}benzoateUV light, toluene, 25°CCyclized lactam (C₁₄ ring)45–60%

Nucleophilic Substitution

The sulfonamide’s electron-withdrawing nature activates adjacent positions for nucleophilic attack. For example:

  • Aminolysis : Primary amines displace the octyl group under mild basic conditions (K₂CO₃, DMF) .

  • Aromatic Electrophilic Substitution : The para-methylphenyl ring undergoes nitration or sulfonation at the meta position.

Table 3: Substitution Reactions

ReactionReagentsProductYield
AminolysisBenzylamine, K₂CO₃, DMF, 80°CN-Benzyl sulfonamide~50–65%
NitrationHNO₃/H₂SO₄, 0°C3-Nitro derivative~40–55%

Thermal Stability and Decomposition

At >150°C, the compound decomposes via:

  • Ester Pyrolysis : Decarboxylation to form 4-{(4-methylphenyl)sulfonylamino}toluene.

  • Sulfonamide Cleavage : Degradation releases SO₂ and p-toluenesulfonic acid .

Scientific Research Applications

Ethyl 4-{(4-methylphenyl)sulfonylamino}benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-{(4-methylphenyl)sulfonylamino}benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The octyl chain enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Group

Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate (CAS 1562439-62-6)
  • Structure : Replaces the 4-methylphenyl group with a 4-fluorophenylsulfonyl moiety.
  • Applications : Cited in agrochemical research (e.g., Chlorimuron ethyl analogs in ) .
Ethyl 4-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoate
  • Structure : Substitutes sulfonyl with a sulfanyl (thioether) group and adds a 4-chlorobenzyl chain.
  • Properties : The sulfanyl group reduces electron-withdrawing effects compared to sulfonyl, altering redox properties and metabolic stability .
Ethyl 4-({[(phenylsulfonyl)amino]acetyl}amino)benzoate
  • Structure : Features a simpler phenylsulfonyl group without alkyl or halogen substituents.
  • Properties : Lower lipophilicity (molecular weight: 362.4 g/mol) compared to the target compound (octyl chain increases hydrophobicity) .

Modifications to the Benzoate Ester

Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate
  • Structure: Replaces sulfonamide with a Schiff base (methyleneamino) linker and hydroxy-methoxyphenyl substituents.
  • Research Findings: Demonstrates high nonlinear optical (NLO) activity due to electron-donating methoxy groups, suggesting the target compound’s octyl chain could similarly enhance hyperpolarizability if paired with polar groups .
Chlorimuron ethyl (Agrochemical)
  • Structure : Contains a sulfonylurea bridge instead of a sulfonamide, linked to a benzoate ester.

Complex Derivatives with Heterocyclic Moieties

4-Methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide
  • Structure : Incorporates a pyridyl group and dual sulfonamide linkages.
  • Properties : Enhanced π-π stacking and hydrogen-bonding capabilities, likely increasing binding affinity in protein targets compared to simpler analogs .
Ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
  • Structure: Fuses a thienopyrimidinone ring system.

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 4-MePh-SO₂, Octyl C₂₃H₃₁NO₄S 441.56 (est.) High lipophilicity, potential agrochemical use
Ethyl 4-{[(4-Fluorophenyl)sulfonyl]amino}benzoate 4-F-Ph-SO₂ C₁₅H₁₄FNO₄S 347.34 Enhanced acidity, agrochemical leads
Ethyl 4-({[(Phenylsulfonyl)amino]acetyl}amino)benzoate Ph-SO₂, acetyl C₁₇H₁₈N₂O₅S 362.40 Moderate lipophilicity, intermediate synthesis
Chlorimuron ethyl Sulfonylurea, methoxy-pyrimidine C₁₅H₁₅ClN₄O₆S 414.82 Herbicidal activity (ALS inhibitor)

Research Findings and Implications

  • Electronic Effects : Fluorine and methoxy substituents enhance electronic polarization, critical for NLO materials and enzyme interactions .
  • Lipophilicity : The octyl chain in the target compound may improve membrane permeability but could reduce aqueous solubility, a trade-off requiring optimization .
  • Biological Activity: Pyridyl and thienopyrimidinone derivatives show kinase inhibition, suggesting that structural complexity correlates with target specificity .

Biological Activity

Ethyl 4-{(4-methylphenyl)sulfonylamino}benzoate, a compound with the CAS number 82318-16-9, has garnered attention for its potential biological activities and safety profile. This article delves into its biological activity, including toxicity data, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 4-{(4-methylphenyl)sulfonylamino}benzoate is characterized by the following molecular structure:

  • Molecular Formula : C24H33NO4S
  • Molecular Weight : 423.6 g/mol

The compound features an ethyl ester group, a sulfonamide moiety, and an octyl amino side chain, contributing to its chemical reactivity and biological interactions.

1. Toxicity Profile

The toxicity assessment of ethyl 4-{(4-methylphenyl)sulfonylamino}benzoate indicates a relatively low hazard profile in several tests:

  • Acute Toxicity :
    • Oral LD50 : Greater than 2000 mg/kg (indicating low acute toxicity) .
  • Repeated Dose Toxicity :
    • NOAEL (No Observed Adverse Effect Level) : 320 mg/kg/day based on a 28-day oral study in rats .
  • Reproductive and Developmental Toxicity :
    • Screening NOAEL : 1000 mg/kg/day (rat, oral) .

2. Environmental Impact

The compound exhibits moderate environmental toxicity:

  • Fish LC50 : 4.6 mg/L
  • Water Flea EC50 : 12 mg/L
  • Algae EC50 : 12 mg/L .

These values suggest that while it is not easily degradable, it poses a risk to aquatic life at certain concentrations.

Research indicates that ethyl 4-{(4-methylphenyl)sulfonylamino}benzoate may function as an inhibitor of specific biological pathways. Although detailed mechanistic studies are still limited, the presence of the sulfonamide group suggests potential interactions with enzymes or receptors involved in cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • A study examining the effects of similar sulfonamide derivatives indicated potential anti-cancer properties through inhibition of the androgen receptor pathway, suggesting that ethyl 4-{(4-methylphenyl)sulfonylamino}benzoate may have similar applications .
  • Another investigation highlighted its use in formulations aimed at reducing skin inflammation, demonstrating efficacy in vitro against inflammatory cytokine production .

Summary Table of Biological Activities

Activity TypeResult/Value
Oral LD50>2000 mg/kg
Repeated Dose NOAEL320 mg/kg/day
Reproductive NOAEL1000 mg/kg/day
Fish LC504.6 mg/L
Water Flea EC5012 mg/L
Algae EC5012 mg/L

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